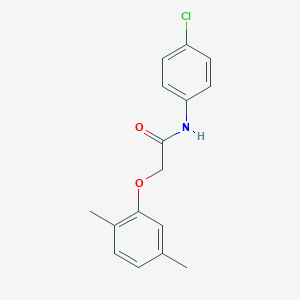![molecular formula C8H7ClN4O2 B5782615 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
Descripción general
Descripción
3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione, also known as CPDD, is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound has been found to possess diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
3-Chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione and its derivatives have been employed in novel synthesis methods. A method of pyrrole-ring annulation to an azine nucleus has been demonstrated using a tandem SNH–SNH process (Gulevskaya et al., 2001). Another study showcased the oxidative amination of this compound with primary alkylamines and potassium amide, leading to the formation of 4-amino derivatives (Goryunenko et al., 2004).
Chemical Reactivity and Transformations
The compound's reactivity has been explored in various studies. For instance, its N(2)-oxide and 3-amino derivatives have been shown to undergo reactions with primary alkylamines, leading to condensed imidazolines or imidazoles, representing a new approach to imidazoline–(imidazole-)ring annulation (Gulevskaya et al., 2003). The compound's ability to undergo nucleophilic substitution reactions has been reviewed, highlighting its potential for functionalizations and tandem and cascade transformations (Pozharskii & Gulevskaya, 2005).
Potential Pharmacological Activity
This compound has been investigated for its potential pharmacological applications. A study synthesized new 4-aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, suggesting their potential as monoamine oxidase inhibitors (Khalafy et al., 2011). Another study explored the synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogues, also indicating potential as monoamine oxidase inhibitors (Rimaz et al., 2010).
Structural and Mechanistic Insights
The compound's structure and tautomeric forms have been studied using NMR spectroscopy. Research on tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs provided insights into the structure and predominant tautomeric forms (Rimaz et al., 2010).
Propiedades
IUPAC Name |
3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-12-6-4(3-5(9)10-11-6)7(14)13(2)8(12)15/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHOAYKSNQVOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NN=C(C=C2C(=O)N(C1=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)


![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)